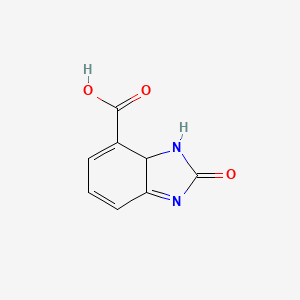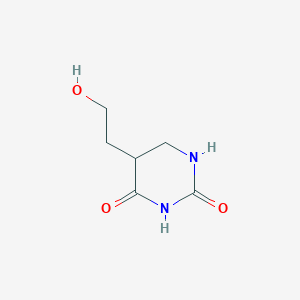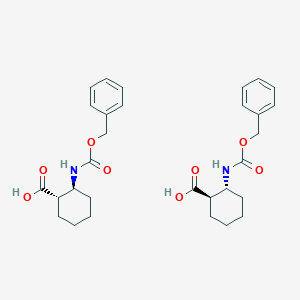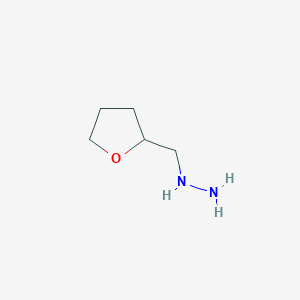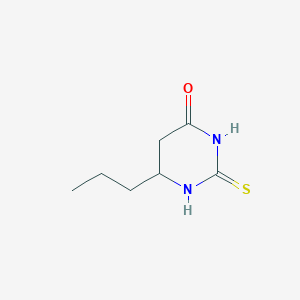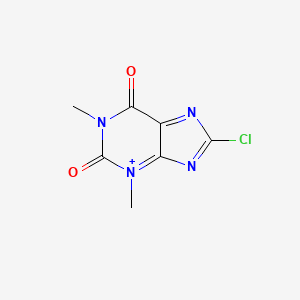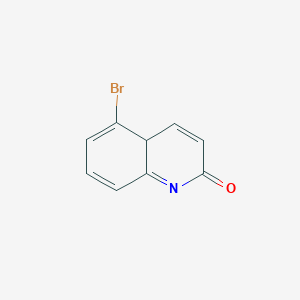![molecular formula C14H19N2O3- B12358971 Benzyl[2-(diethylamino)-2-oxoethyl]carbamate](/img/structure/B12358971.png)
Benzyl[2-(diethylamino)-2-oxoethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate is an organic compound with the molecular formula C14H20N2O3 It is known for its unique structure, which includes a benzyl group, a diethylcarbamoyl group, and a carbamate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate typically involves the reaction of benzyl chloroformate with N,N-diethylglycine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product.
Industrial Production Methods: On an industrial scale, the production of Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Types of Reactions:
Oxidation: Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions or amines can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Benzyl alcohol and diethylcarbamoyl methyl carbamate.
Reduction: Benzyl amine and diethylcarbamoyl methyl carbamate.
Substitution: Substituted benzyl derivatives and diethylcarbamoyl methyl carbamate.
Aplicaciones Científicas De Investigación
Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Benzyl Carbamate: Similar structure but lacks the diethylcarbamoyl group.
Diethylcarbamoyl Chloride: Contains the diethylcarbamoyl group but lacks the benzyl group.
Phenyl N-[(Diethylcarbamoyl)Methyl]Carbamate: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness: Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H19N2O3- |
|---|---|
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
N-benzyl-N-[2-(diethylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-3-15(4-2)13(17)11-16(14(18)19)10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19)/p-1 |
Clave InChI |
RJFIIXSIPLMUQX-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C(=O)CN(CC1=CC=CC=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid](/img/structure/B12358890.png)

![5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12358905.png)
